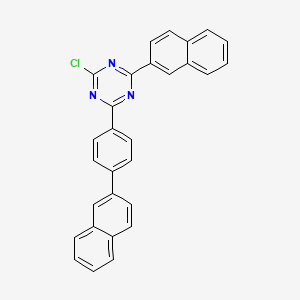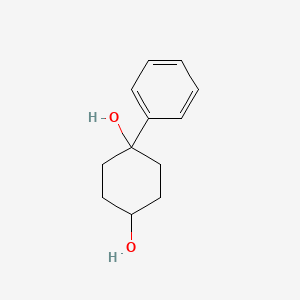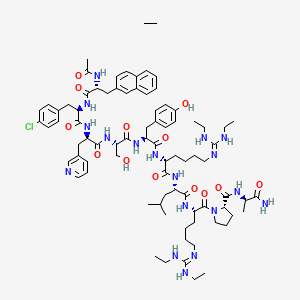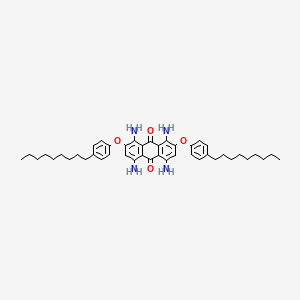
4-(4-Phenylpyridin-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C18H12N2 and a molecular weight of 256.31 g/mol . It is characterized by a yellow solid appearance and a melting point range of 135 to 139 °C . This compound is notable for its structural composition, which includes a phenyl group attached to a pyridine ring, further connected to a benzonitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpyridin-2-yl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzoyl chloride with an alkanesulphonamide and a phosphorus compound under controlled temperature conditions . Another method utilizes the green synthesis approach, where benzaldehyde reacts with hydroxylamine hydrochloride in the presence of an ionic liquid, which acts as a recycling agent . This method is advantageous due to its mild reaction conditions and the elimination of metal salt catalysts.
Industrial Production Methods
Industrial production of benzonitriles, including this compound, often involves the use of benzoyl chloride and alkanesulphonamide under high-temperature conditions. The green synthesis method mentioned above is also gaining traction due to its environmental benefits and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Phenylpyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(4-Phenylpyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-Phenylpyridin-2-yl)benzonitrile involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets depend on the context of its application and the specific reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(4-Phenylpyridin-2-yl)benzonitrile include:
- Benzo[4,5]imidazo[1,2-a]pyridine
- (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile
- (4-fluorophenyl)-acrylonitrile
- Benzo[f]chromen-3-one
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl group, pyridine ring, and benzonitrile moiety makes it a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C18H12N2 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
4-(4-phenylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-13-14-6-8-16(9-7-14)18-12-17(10-11-20-18)15-4-2-1-3-5-15/h1-12H |
Clave InChI |
DTCYDBANUBMSPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
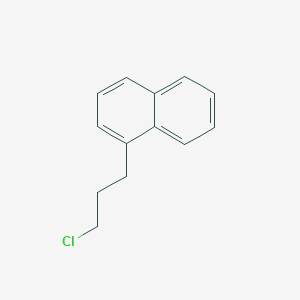
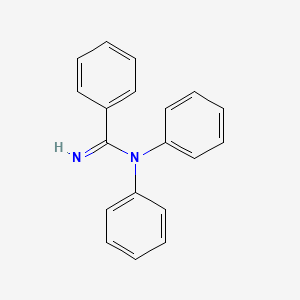


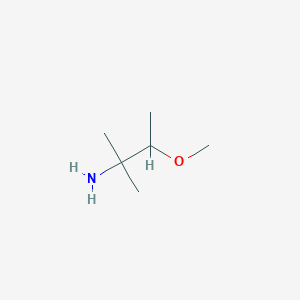

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
